molecular formula C20H19BrN6O B303764 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303764
Molekulargewicht: 439.3 g/mol
InChI-Schlüssel: POEZGUUJJZQJAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRD4 inhibitor, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in various diseases.

Wirkmechanismus

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor exerts its therapeutic effects by inhibiting the activity of the bromodomain and extraterminal (BET) family of proteins, specifically 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases. By inhibiting 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor disrupts the interaction between BET proteins and chromatin, leading to the downregulation of genes involved in cell proliferation, inflammation, and viral replication.
Biochemical and physiological effects
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In inflammatory cells, it reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In viral-infected cells, it inhibits viral replication, leading to the suppression of viral infection.

Vorteile Und Einschränkungen Für Laborexperimente

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It has also been shown to have low toxicity, making it a safe candidate for preclinical studies. However, one limitation of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research and development of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. In addition, the development of novel formulations and delivery methods may improve the bioavailability and efficacy of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. Finally, the identification of biomarkers that can predict the response to 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor may enable personalized treatment strategies for patients.

Synthesemethoden

The synthesis of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor involves the condensation of 4-bromoaniline with 1,3-cyclohexanedione, followed by the reaction with 5-amino-1,2,4-triazole and sodium cyanide. The resulting compound is then subjected to a series of reactions, including hydrogenation, cyclization, and dehydration, to produce the final product. This synthesis method has been optimized to yield high purity and high yield of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been investigated for its potential role in the treatment of viral infections such as HIV and influenza.

Eigenschaften

Produktname

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molekularformel

C20H19BrN6O

Molekulargewicht

439.3 g/mol

IUPAC-Name

2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H19BrN6O/c1-20(2)7-14-17(15(28)8-20)16(11-3-5-12(21)6-4-11)13(9-22)18(23)27(14)19-24-10-25-26-19/h3-6,10,16H,7-8,23H2,1-2H3,(H,24,25,26)

InChI-Schlüssel

POEZGUUJJZQJAJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Kanonische SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.